甲基蓝 I

描述

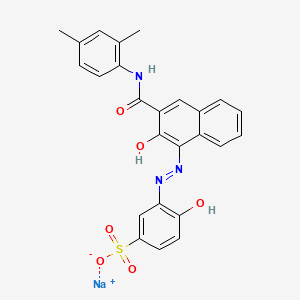

Xylidyl Blue I is a synthetic colorimetric reagent that has been widely used for the spectrophotometric detection of magnesium . It forms a purple complex with the magnesium ion in alkaline conditions .

The Catachem Magnesium method is based upon an inverse xylidyl blue reaction where the decrease in absorbance is read either at 630 or 650nm .

Molecular Structure Analysis

The linear formula of Xylidyl Blue I is HOC6H3[N=NC10H5(OH)[CONHC6H3(CH3)2]]SO3Na . It has a molecular weight of 513.50 .Chemical Reactions Analysis

Xylidyl blue in the reagent combines with the magnesium from the sample to form a red-purple chelate . Calcium is bound by glycoletherdiamine-N,N,N’,N’-tetra acetic acid (EGTA) and is prevented from interfering with the test .Physical And Chemical Properties Analysis

Xylidyl Blue I is slightly soluble in water and alcohol and readily soluble in aqueous alkaline solution. It turns reddish-violet in the presence of Mg at pH 9 .科学研究应用

Spectrophotometric Detection of Magnesium

- Specific Scientific Field : Hematology and Histology .

- Summary of the Application : Xylidyl Blue I forms a purple complex with the magnesium ion in alkaline conditions . It is used for the spectrophotometric detection of magnesium .

- Methods of Application or Experimental Procedures : The concentration of magnesium is determined based on the absorbance of the Mg-Xylydil Blue-I complex solution using a spectrophotometer . The calculation of sample concentration is based on the formula A = Ԑ. b. C, where A is the absorbance, Ԑ is the molar absorptivity, b is the thickness of the cuvette, and C is the concentration .

- Results or Outcomes : The results showed that calculations based on molar absorptivity (Ɛ) can measure more significant serum magnesium than those calculated based on standard magnesium solutions . The accuracy value (d%) of the calculation formula uses Ɛ is 0.00 and the precision value (CV%) is 0.53 .

Spectrophotometric Detection of Magnesium

- Specific Scientific Field : Hematology and Histology .

- Summary of the Application : Xylidyl Blue I forms a purple complex with the magnesium ion in alkaline conditions . It is used for the spectrophotometric detection of magnesium .

- Methods of Application or Experimental Procedures : The concentration of magnesium is determined based on the absorbance of the Mg-Xylydil Blue-I complex solution using a spectrophotometer . The calculation of sample concentration is based on the formula A = Ԑ. b. C, where A is the absorbance, Ԑ is the molar absorptivity, b is the thickness of the cuvette, and C is the concentration .

- Results or Outcomes : The results showed that calculations based on molar absorptivity (Ɛ) can measure more significant serum magnesium than those calculated based on standard magnesium solutions . The accuracy value (d%) of the calculation formula uses Ɛ is 0.00 and the precision value (CV%) is 0.53 .

Spectrophotometric Detection of Magnesium

- Specific Scientific Field : Hematology and Histology .

- Summary of the Application : Xylidyl Blue I forms a purple complex with the magnesium ion in alkaline conditions . It is used for the spectrophotometric detection of magnesium .

- Methods of Application or Experimental Procedures : The concentration of magnesium is determined based on the absorbance of the Mg-Xylydil Blue-I complex solution using a spectrophotometer . The calculation of sample concentration is based on the formula A = Ԑ. b. C, where A is the absorbance, Ԑ is the molar absorptivity, b is the thickness of the cuvette, and C is the concentration .

- Results or Outcomes : The results showed that calculations based on molar absorptivity (Ɛ) can measure more significant serum magnesium than those calculated based on standard magnesium solutions . The accuracy value (d%) of the calculation formula uses Ɛ is 0.00 and the precision value (CV%) is 0.53 .

属性

IUPAC Name |

sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O6S.Na/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29;/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSHJHJGLORTGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xylidyl blue I | |

CAS RN |

14936-97-1 | |

| Record name | Xylidyl blue I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014936971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 3-[[3-[[(2,4-dimethylphenyl)amino]carbonyl]-2-hydroxy-1-naphthyl]azo]-4-hydroxybenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

159

Citations

… is attributed to the reduction of Xylidyl Blue I in the complex. The … (LSP) of the thorium complex with Xylidyl Blue I (XBI) was reported: this … Xylidyl Blue I has been widely used for the spec…

Number of citations: 14

www.sciencedirect.com

… Xylidyl Blue-I sodium salt was purchased from Sigma-Aldrich (USA). In the adsorption study of U O 2 2 + ion, UO 2 (NO 3 ) 2 ·6H 2 O and 4-(2-pyridylazo) resorcinol (PAR as complexing …

Number of citations: 16

www.sciencedirect.com

… On the other hand, we have noticed that the absorbance of Mg-xylidyl Blue I-CTAB ternary complex increases with increasing amounts of calcium up to 100 ug and then remains al- …

Number of citations: 1

www.sciencedirect.com

… calculated using formula type A, the magnesium test results will be inconsistent, thus the calculation of serum magnesium levels must be divided by the molar absorptivity of xylidyl blue-I…

Number of citations: 3

journal2.unusa.ac.id

… Because the spectrophotometric method for magnesium determination using Xylidyl Blue I ( Magon Sulphonate) (6) and Xylidyl Blue II ( Magon) ( 7), respectively, has been considered …

Number of citations: 40

www.sciencedirect.com

… a mixture of xylidyl blue I as an anionic … xylidyl blue I alone, the solution underwent no significant change in color. Moreover, a stoichiometric ratio for the complex between xylidyl blue I …

Number of citations: 14

onlinelibrary.wiley.com

… of xylidyl blue I (Mugon sulfoniltc : I -ilzo-2-hydrosy-3(2,4-dimcthylcarboxanilido)-nuphthalcnc-I’-(2-hydroxybcnzcnc-5-sulfonic … based on the USC’ of xylidyl blue I. ;irc commcrciully …

Number of citations: 14

www.sciencedirect.com

Degree: M. Sc. DegreeYear: 1990 Institute: The University of Regina (Canada) In the clinical determination of blood urea levels, the heated reaction of urea with diacetyl monoxime in …

Number of citations: 0

elibrary.ru

… It is based on the thorium complex with Xylidyl Blue I (XBI) in a medium containing ethylenediamine, I,lO-phenanthroline, oxalic acid and ninhydrin, at pH 10.5-11.5. The complex has …

Number of citations: 14

www.sciencedirect.com

Rapid determination of exchangeable magnesium in soil by spectrophotometric method using xylidyl blue I | CiNii Research … Rapid determination of exchangeable magnesium in …

Number of citations: 2

cir.nii.ac.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)

![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)